3-[(Tert-butyldiphenylsilyl)oxy]-3-methylazetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Tert-butyldiphenylsilyl)oxy]-3-methylazetidine is a compound that features a tert-butyldiphenylsilyl (TBDPS) protecting group attached to a 3-methylazetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Tert-butyldiphenylsilyl)oxy]-3-methylazetidine typically involves the protection of hydroxyl groups using the TBDPS group. The TBDPS group is introduced by reacting the hydroxyl group with tert-butyldiphenylsilyl chloride in the presence of a base such as pyridine or imidazole . The reaction conditions are generally mild, and the protecting group is stable under a variety of conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes, with optimization for scale-up. This would involve ensuring the availability of high-purity reagents and maintaining controlled reaction conditions to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(Tert-butyldiphenylsilyl)oxy]-3-methylazetidine can undergo several types of chemical reactions, including:
Oxidation: The TBDPS group is resistant to oxidation, allowing selective oxidation of other functional groups in the molecule.
Reduction: The compound can undergo reduction reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as KMnO₄ or OsO₄ can be used for oxidation reactions.
Reduction: Reducing agents like LiAlH₄ or NaBH₄ are commonly used.
Substitution: Tetra-n-butylammonium fluoride (TBAF) is often used to remove the TBDPS group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[(Tert-butyldiphenylsilyl)oxy]-3-methylazetidine has several applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and the development of enzyme inhibitors.
Industry: It is used in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-[(Tert-butyldiphenylsilyl)oxy]-3-methylazetidine primarily involves the stability and reactivity of the TBDPS group. The TBDPS group provides steric protection to the hydroxyl group, preventing unwanted reactions and allowing selective functionalization of other parts of the molecule. The molecular targets and pathways involved depend on the specific application and the functional groups present in the molecule .
Comparison with Similar Compounds
Similar Compounds
3-[(Tert-butyldimethylsilyl)oxy]-3-methylazetidine: Similar in structure but with a tert-butyldimethylsilyl group instead of a tert-butyldiphenylsilyl group.
3-[(Tert-butyldimethylsilyl)oxy]propanoic acid: Another compound with a similar protecting group but different core structure.
Uniqueness
The uniqueness of 3-[(Tert-butyldiphenylsilyl)oxy]-3-methylazetidine lies in the increased steric bulk and stability of the TBDPS group compared to other silyl protecting groups. This makes it particularly useful in reactions requiring selective protection and deprotection under harsh conditions .
Properties
IUPAC Name |
tert-butyl-(3-methylazetidin-3-yl)oxy-diphenylsilane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NOSi/c1-19(2,3)23(17-11-7-5-8-12-17,18-13-9-6-10-14-18)22-20(4)15-21-16-20/h5-14,21H,15-16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJPOYVLFFFKQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC1)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NOSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.